4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane is a boron-containing compound characterized by its unique dioxaborolane structure. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its reactivity and ability to form stable intermediates.
4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane belongs to the class of organoboron compounds. It is specifically categorized as a dioxaborolane due to the presence of a boron atom within a cyclic structure containing two oxygen atoms.
The synthesis of 4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane typically involves the following steps:
Technical details include controlling reaction temperatures and atmospheres (often inert gas like argon) to prevent unwanted side reactions .
The molecular structure of 4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane features a dioxaborolane ring with two methyl groups on each of the boron-adjacent carbon atoms and a trifluoropropene side chain.
Key molecular data includes:
CC(C)(C)C(C)(C)B(O)C(O)C=C(F)(F)FThis structure supports various chemical functionalities that enhance its reactivity in organic synthesis.
4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane participates in several significant reactions:
The mechanism by which 4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane acts typically involves:
Data supporting these mechanisms can be found in experimental studies focusing on similar organoboron compounds .
Key physical properties include:
Chemical properties include:
Relevant data regarding solubility and stability are crucial for practical applications in synthetic chemistry.
4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane finds applications in:
Research continues to explore its utility in various fields including agrochemicals and pharmaceuticals .
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5